N-(3-fluoro-4-methylphenyl)prop-2-enamide
Overview
Description
N-(3-fluoro-4-methylphenyl)prop-2-enamide: is an organic compound with the molecular formula C10H10FNO and a molecular weight of 179.19 g/mol . This compound is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-4-methylphenyl)prop-2-enamide typically involves the reaction of 3-fluoro-4-methylaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve crystallization or other large-scale separation techniques to ensure the compound’s purity and yield .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.
Substitution: The fluoro group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted amides.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)prop-2-enamide is utilized in various scientific research fields due to its unique properties:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This interaction can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.
Comparison with Similar Compounds
- N-(3-fluoro-2-methylphenyl)prop-2-enamide
- N-(3-fluoro-4-methylphenyl)prop-2-enamide
- This compound
Comparison: this compound is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This positioning influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-10(13)12-8-5-4-7(2)9(11)6-8/h3-6H,1H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAMFCIQKOPBEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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